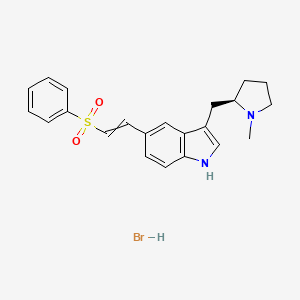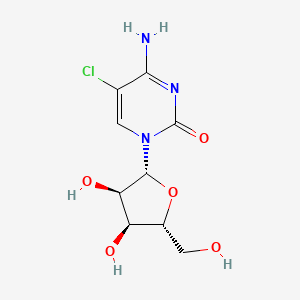
5-氯胞嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 5-Chlorocytidine involves several steps, aiming to incorporate a chlorine atom into the cytidine molecule. Studies have described methods for synthesizing chlorinated nucleoside analogues, including 5-Chlorocytidine, through reactions that ensure the selective introduction of chlorine. The synthesis process often involves halogenation reactions, where specific conditions are tailored to avoid unwanted side reactions and to achieve high yields and purity suitable for industrialized production (Li Pei-w, 2015).
Molecular Structure Analysis
The molecular structure of 5-Chlorocytidine has been elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, has revealed detailed aspects of its structure, including the conformation of the furanose ring and the orientation of the chloromethyl side chain (G. Birnbaum, M. Budéšínsk, L. Novotn, 1991). Such structural insights are crucial for understanding the interaction of 5-Chlorocytidine with biological macromolecules.
Chemical Reactions and Properties
5-Chlorocytidine participates in several chemical reactions, reflecting its active role in nucleic acid chemistry. Its chemical behavior under different conditions, such as in the presence of acid or alkaline environments, can lead to transformations that are significant in the context of its biological activity and stability. The molecule's reactivity with alkylamines, leading to novel compounds, also highlights its versatile chemical nature (Hyunil Lee, K. Kim, 1993).
Physical Properties Analysis
The physical properties of 5-Chlorocytidine, such as solubility, melting point, and stability, are essential for its application in research and therapeutic contexts. Its vibrational spectra, as studied through Raman and IR spectroscopy, provide information on the molecule's dynamic structural aspects and its interaction with light, further contributing to the understanding of its physical characteristics (V. Rastogi, M. Palafox, K. Lang, S. Singhal, R. K. Soni, Rekha Sharma, 2006).
科学研究应用
RNA 中的掺入
5-氯胞嘧啶已被证明可以特异性地掺入 RNA {svg_1} {svg_2}. 这种掺入伴随着翻译产量的显著下降 {svg_3}. 这种特异性掺入及其对细胞蛋白质产生的影响可能会对细胞活力和功能产生长期影响 {svg_4}.
转录和翻译的调节
5-氯胞嘧啶存在于细胞外液中可以调节转录和翻译过程 {svg_5} {svg_6}. 它影响参与这些过程的酶的活性,导致不同酶的完全或部分能力丧失 {svg_7}.
核酸的氯化
5-氯胞嘧啶参与核酸的氯化,被认为是髓过氧化物酶 (MPO) 活性的特异性标志 {svg_8}. MPO 已知会促进多种类型的损伤,并参与导致动脉粥样硬化或癌症等各种疾病的机制 {svg_9}.
对复制的影响
尽管 DNA 聚合酶可以在存在氯核苷的情况下进行处理,但其速度比控制条件下慢 {svg_10}. 然而,核糖核苷酸还原酶无法在复制之前还原氯核苷酸 {svg_11}. 这种还原似乎是一个限制步骤,可以保护 DNA 免受氯核苷酸的掺入 {svg_12}.
在炎症反应中的作用
慢性炎症会导致各种生化过程的改变,而 5-氯胞嘧啶作为 MPO 活性的产物,可能在这些改变中发挥作用 {svg_13}.
在癌症发展中的潜在作用
作用机制
Target of Action
5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of 5-Chlorocytidine is the transcription enzyme, which incorporates it into RNA .
Mode of Action
5-Chlorocytidine interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .
Biochemical Pathways
The incorporation of 5-Chlorocytidine into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chlorocytidine and their impact on its bioavailability.
Result of Action
The specific incorporation of 5-Chlorocytidine into RNA leads to a significant reduction in translation yield . This suggests that the presence of 5-Chlorocytidine may decrease protein production, potentially impacting cell viability and function .
Action Environment
The action of 5-Chlorocytidine is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .
生化分析
Biochemical Properties
The role of 5-Chlorocytidine encompasses a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Cellular Effects
In vitro experiments with endothelial and prostatic cells showed a large penetration of all chloronucleosides but an exclusive incorporation of 5-Chlorocytidine into RNA . No incorporation into DNA was observed . This specific incorporation is accompanied by an important reduction of translation yield .
Molecular Mechanism
The capacity of transcription enzyme to specifically incorporate 5-Chlorocytidine into RNA and the loss of capacity—complete or partial—of different enzymes, involved in replication, transcription or translation, in the presence of chloronucleosides has been demonstrated .
Temporal Effects in Laboratory Settings
The specific incorporation of 5-Chlorocytidine into RNA and its impact on translation yield suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in DNA replication, transcription, and translation, it is likely that it interacts with various enzymes and cofactors involved in these processes .
Transport and Distribution
In vitro experiments have shown that it can penetrate endothelial and prostatic cells and be incorporated into RNA .
Subcellular Localization
Given its incorporation into RNA, it is likely that it is localized in the nucleus and cytoplasm where RNA synthesis and processing occur .
属性
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



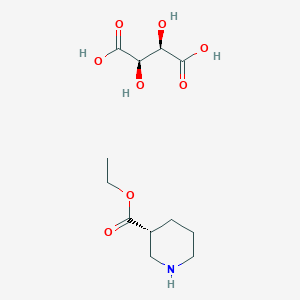
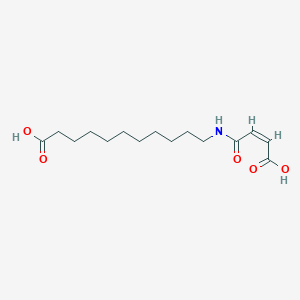

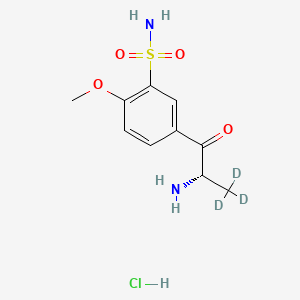

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
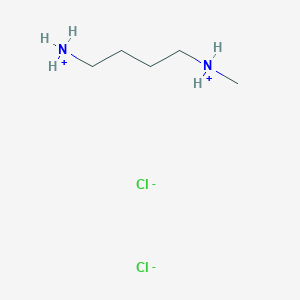
![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

